2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
The compound “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is no specific information available about this compound in the current literature12345678.
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “N-3-methoxybenzyl-linoleamide” involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters5. However, the specific synthesis process for “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” is not available in the current literature123.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray diffraction, NMR, and FTIR. However, the specific molecular structure analysis for “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” is not available in the current literature96.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, “N-3-methoxybenzyl-linoleamide” has been found to interact with Fatty Acid Amide Hydrolase (FAAH) and Mono-Acyl Glycerol Lipase (MAGL)5. However, the specific chemical reactions involving “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” are not available in the current literature10.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. However, the specific physical and chemical properties of “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” are not available in the current literature1112136.Safety And Hazards
The safety and hazards of a compound are typically determined through toxicological studies and safety data sheets. However, the specific safety and hazards information for “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” is not available in the current literature1112.
Future Directions
The future directions for research on a compound depend on its properties and potential applications. However, the specific future directions for research on “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” are not available in the current literature78.
properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-9-4-2-3-8(5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVUUUPGIUKZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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